Lipophilicity vs. Unsubstituted 6-Aminoindole
2-Cyclopropyl-1H-indol-6-amine exhibits a predicted LogP of 2.6275 , which is approximately 1.1 LogP units higher than the predicted LogP of ~1.5 for unsubstituted 6-aminoindole (C8H8N2). This significant increase in lipophilicity is directly attributable to the cyclopropyl substituent at the 2-position. Higher LogP values generally correlate with improved membrane permeability and potentially enhanced oral bioavailability in drug candidates .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.6275 (Predicted) |
| Comparator Or Baseline | 6-Aminoindole (CAS 5318-27-4): ~1.5 (Predicted) |
| Quantified Difference | Δ LogP ≈ +1.1 units |
| Conditions | Predicted values based on molecular structure calculations; comparative LogP for 6-aminoindole estimated from analogous indole derivatives . |
Why This Matters
The increased lipophilicity of 2-Cyclopropyl-1H-indol-6-amine may confer superior membrane permeability and bioavailability profiles compared to its unsubstituted counterpart, making it a more favorable starting point for CNS and intracellular target programs.
